N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide dihydrochloride
Description
Properties
Molecular Formula |
C10H18Cl2N4O2 |
|---|---|
Molecular Weight |
297.18 g/mol |
IUPAC Name |
N-(1-methyl-4-oxoimidazolidin-2-ylidene)piperidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-14-6-8(15)12-10(14)13-9(16)7-3-2-4-11-5-7;;/h7,11H,2-6H2,1H3,(H,12,13,15,16);2*1H |
InChI Key |
RUGWIFQPPAOWNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC1=NC(=O)C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide dihydrochloride typically involves the reaction of glyoxal and ammonia to form the imidazole ring. The imidazole ring is then further functionalized to introduce the piperidine and carboxamide groups. The reaction conditions often involve the use of polar solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and synthetic features of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide dihydrochloride with related compounds:
Key Observations:
- Structural Diversity: The target compound’s piperidine-3-carboxamide group distinguishes it from sulfur-containing analogs (e.g., 6e in ) and herbicidal imidazolinones (e.g., imazamox in ).
- Salt Forms: Unlike neutral analogs (e.g., GW4869 in ), the dihydrochloride salt improves aqueous solubility, critical for in vivo efficacy .
- Synthetic Complexity: Compounds like 6e and 6f () require multi-step synthesis with moderate yields (62–68%), whereas the target compound’s synthesis route remains unreported but likely involves piperidine-carboxamide coupling.
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight (~240–260 g/mol, estimated) aligns with imidazolone derivatives in , suggesting moderate bioavailability.
- Melting Point: High melting points (>200°C) in sulfur-containing analogs () suggest crystalline stability, which the dihydrochloride form may further enhance.
Biological Activity
N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide dihydrochloride is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanisms of action and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O₃ |
| Molecular Weight | 185.18 g/mol |
| CAS Number | 176698-63-8 |
| IUPAC Name | 2-[(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid |
The biological activity of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine derivatives is primarily attributed to their interaction with bacterial and fungal cell membranes, leading to disruption and cell death. The imidazole ring is known for its role in chelating metal ions, which can inhibit essential enzymatic processes in microbial cells.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antibacterial properties. In vitro tests have shown effective inhibition against various strains of bacteria, including:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Pseudomonas aeruginosa | >100 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Antifungal Activity
The compound also shows considerable antifungal activity. It has been tested against various fungi with results indicating:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 3.125 - 100 |
| Aspergillus niger | >100 |
This suggests that while the compound is effective against certain fungi, its efficacy varies significantly among different species .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine ring and the imidazole moiety can significantly enhance biological activity. For example:
- Electron-donating groups on the piperidine ring improve antibacterial activity.
- Substituents on the imidazole ring can alter the binding affinity to microbial targets, thus affecting potency.
Table summarizing some findings from SAR studies:
| Modification | Effect on Activity |
|---|---|
| Hydroxy group at C2 | Increased antibacterial activity |
| Methyl group at C6 | Decreased antifungal activity |
| Nitro group on phenyl | Enhanced overall potency |
Case Studies
Several case studies have explored the effectiveness of this compound in clinical settings:
- Case Study on Bacterial Infections : A clinical trial involving patients with severe Staphylococcus aureus infections showed a significant reduction in bacterial load after treatment with derivatives of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine .
- Fungal Infection Management : In a separate study focusing on candidiasis, patients treated with formulations containing this compound exhibited improved outcomes compared to standard antifungal therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
